N-Boc-1,6-hexanediamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 252.79 g/mol. It is a derivative of 1,6-hexanediamine, where a tert-butoxycarbonyl (Boc) group is attached to the amino group. This compound appears as a light cream solid and has a melting point ranging from 155 °C to 165 °C . It is soluble in dichloromethane and ethyl acetate, making it useful in various chemical applications .
N-Boc-1,6-hexanediamine hydrochloride is primarily used in organic synthesis. One notable reaction involves its use as a reagent to prepare 1,3-bis[6-(Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . Additionally, it can serve as a building block for the introduction of a C6-spacer in various chemical constructs . Its reactivity stems from the presence of both amine and carbamate functional groups, allowing it to participate in diverse coupling reactions.
The synthesis of N-Boc-1,6-hexanediamine hydrochloride typically involves the protection of the amine group in 1,6-hexanediamine using tert-butoxycarbonyl chloride. The reaction can be performed under basic conditions to facilitate the formation of the Boc-protected amine. The hydrochloride salt form can be obtained by neutralizing the free base with hydrochloric acid .
N-Boc-1,6-hexanediamine hydrochloride finds utility in several fields:
While detailed interaction studies specifically involving N-Boc-1,6-hexanediamine hydrochloride are scarce, its structural characteristics suggest potential interactions with various biomolecules. Compounds with similar structures often participate in hydrogen bonding and ionic interactions due to their amine functionalities. These properties make them suitable candidates for further exploration in drug delivery systems or as components in biomaterials.
Several compounds share structural similarities with N-Boc-1,6-hexanediamine hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
1,6-Hexanediamine | Unprotected amine; more reactive than Boc-protected form. | |
N-Boc-2-aminoethylamine | Contains an ethylene spacer; used in peptide synthesis. | |
N-Boc-3-amino-propanol | Shorter carbon chain; different reactivity profile. |
N-Boc-1,6-hexanediamine hydrochloride's uniqueness lies in its extended carbon chain (six carbons), which provides distinct spatial properties compared to shorter chain analogs. This characteristic enhances its utility as a spacer in various synthetic applications while maintaining stability due to the Boc protection.
Irritant